benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
CAS No.:
Cat. No.: VC13509952
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO2 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 |
| Standard InChI Key | UKYRFVHEBPMALB-UHFFFAOYSA-N |
| SMILES | CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate belongs to the dihydropyridine class, which occupies a critical niche between fully saturated piperidines and aromatic pyridines. The compound’s IUPAC name, benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its substitution pattern:
-
1-position: Benzyloxycarbonyl group (C₆H₅CH₂OCO−)
-
4-position: Methyl group (−CH₃)
-
3,6-dihydro-2H-pyridine: A partially unsaturated ring with two double bonds (Δ¹,² and Δ³,⁴).
The canonical SMILES representation, CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2, underscores the spatial arrangement of substituents.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| LogP (Octanol-Water) | Estimated 3.2–3.7 |
| Solubility | Low in water; soluble in DCM |
| Stability | Sensitive to strong acids/bases |
The compound’s hydrophobicity (LogP ~3.5) suggests moderate lipid permeability, a trait advantageous for blood-brain barrier penetration in drug candidates. Its instability under acidic conditions necessitates careful handling during synthesis.
Synthesis and Optimization
Synthetic Routes
The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves a multi-step sequence:
-
Ring Formation: Cyclization of γ-aminocrotonate derivatives under acidic conditions generates the dihydropyridine core. For example, reacting methyl 3-aminocrotonate with benzyl chloroformate in dichloromethane (DCM) yields the 1-carboxylate intermediate.
-
Methylation: Introducing the methyl group at the 4-position via alkylation with methyl iodide in the presence of a base like potassium carbonate.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~65–70% yield.
Reaction Optimization
Key parameters influencing yield and purity:
-
Catalysts: p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency by protonating the amine intermediate.
-
Solvents: Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity.
-
Temperature: Maintaining 0–5°C during methylation minimizes side reactions like over-alkylation.
A comparative analysis of synthetic conditions is provided below:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, pTSA, 25°C | 68 | 95 |
| THF, H₂SO₄, 0°C | 55 | 87 |
| Ethanol, no catalyst | 32 | 78 |
These data highlight the superiority of DCM and pTSA for high-yield synthesis.
Industrial and Material Science Applications
Polymer Chemistry
Dihydropyridines act as photoinitiators in UV-curable resins. The benzyl ester group in this compound may reduce oxygen inhibition during polymerization, enhancing curing efficiency .
Catalysis
The electron-deficient pyridine ring facilitates ligand design for transition-metal catalysts. For example, palladium complexes of dihydropyridines show promise in cross-coupling reactions .
Challenges and Future Directions
Stability Issues
The compound’s sensitivity to hydrolysis limits its utility in aqueous formulations. Strategies to address this include:
-
Prodrug Design: Masking the ester as a tert-butyl group improves plasma stability.
-
Nanoparticle Encapsulation: Lipid-based carriers mitigate degradation in biological systems .
Unexplored Therapeutic Targets
Emerging research on TRPC6 channels and ferroptosis regulation warrants investigation into this compound’s role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume